molecular formula C11H10O3 B3051813 p-Formylphenyl methacrylate CAS No. 36195-33-2

p-Formylphenyl methacrylate

Cat. No. B3051813
Key on ui cas rn: 36195-33-2
M. Wt: 190.19 g/mol
InChI Key: NBKFKDJHUNQQKY-UHFFFAOYSA-N
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Patent
US06432615B1

Procedure details

To 61 g of 4-hydroxybenzaldehyde, 400 ml of acetonitrile and 84 ml of triethylamine were added to effect the dissolution. The resulting solution was cooled to 0° C. by ice-methanol and thereto 48.4 ml of methacrylic acid chloride was gradually added dropwise. After 2 hours, the reaction solution was extracted by liquid separation with water and ethyl acetate and then subjected to silica gel column chromatography to produce the objective compound. The objective compound obtained was immediately used in the following reaction.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(#N)C.[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>C(N(CC)CC)C>[C:13]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)(=[O:17])[C:14]([CH3:16])=[CH2:15]

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
84 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
48.4 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the dissolution
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted by liquid separation with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to produce the objective compound
CUSTOM
Type
CUSTOM
Details
The objective compound obtained
CUSTOM
Type
CUSTOM
Details
was immediately used in the following reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C(=C)C)(=O)OC1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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